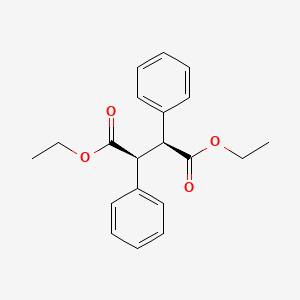

dl-2,3-Diphenyl-succinic acid diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

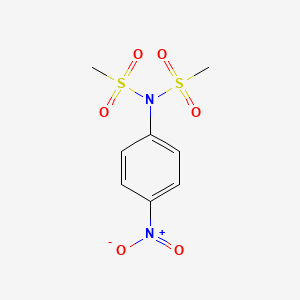

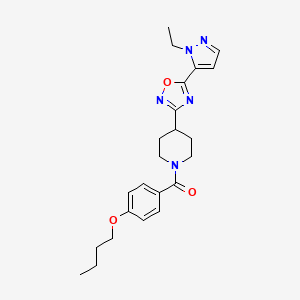

Dl-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.392 . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of this compound can be achieved through the esterification of succinic acid using ethanol . In this process, succinic acid is extracted from the fermentation broth using an aqueous two-phase system (ATPS) composed of ethanol and salts . The extracted succinic acid is then esterified with ethanol, as its ester has different physico-chemical properties that aid in its purification . The kinetics of this reaction obey a pseudo-first-order consecutive reaction .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its synthesis through the esterification of succinic acid with ethanol . This reaction is a pseudo-first-order consecutive reaction .科学的研究の応用

Catalytic Upgrading and Biomass Utilization

The catalytic upgrading of levulinic acid into valuable chemicals, such as succinic acid and diphenolic acid, highlights the potential of utilizing biomass to produce industrially relevant compounds. This research focuses on the transformation of sustainable platform molecules into a range of chemicals, demonstrating the role of catalysts in facilitating these conversions (Pileidis & Titirici, 2016).

Organic Synthesis and Reaction Selectivity

Research on the oxidative coupling of phenylacetic acid esters using TiCl4 has led to the production of dl- and meso-2,3-diphenylsuccinic acid esters. This study reveals how reaction conditions can be optimized for high dl selectivity, with titanium enolate intermediates playing a crucial role in the reaction pathway. Such findings are critical for developing selective synthetic strategies in organic chemistry (Matsumura et al., 1996).

Antioxidant Activity and Kinetic Analysis

The kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical has shed light on the antioxidant properties of various compounds. This research emphasizes the importance of understanding both the stoichiometry and kinetics of H-atom donating capacities, offering insights into the antioxidant mechanisms of polyphenols and related esters (Goupy et al., 2003).

Esterification Processes and Catalyst Efficiency

The direct esterification of succinic acid with phenol using zeolite catalysts exemplifies advancements in catalyst design and application. This research demonstrates a high yield of diphenyl succinate, underscoring the efficiency and environmental benefits of using solid acid catalysts in esterification reactions. The ability to recycle the catalyst and apply it to a variety of dicarboxylic acids with phenol further highlights its utility in sustainable chemical synthesis (Le, Nishimura, & Ebitani, 2019).

Polymeric Materials and Biodegradability

The synthesis and characterization of biodegradable aliphatic polyesters, such as poly(butylene succinate-co-ethylene succinate) and poly(butylene succinate-co-diethylene glycol succinate), represent significant contributions to the development of eco-friendly materials. These studies focus on the synthesis of copolymers through direct polycondensation, exploring their thermal, crystallization, and mechanical properties. Such research is vital for advancing the production of biodegradable polymers with tailored properties for specific applications (Cao et al., 2002).

特性

IUPAC Name |

diethyl (2S,3S)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946930 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24097-93-6 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)